molecular formula C14H17ClO3 B182271 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid CAS No. 169280-21-1

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid

Cat. No. B182271
M. Wt: 268.73 g/mol
InChI Key: VBTJEFSCACXENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566526B2

Procedure details

Fit a jacketed glass cell of about 50 mL capacity with an expanded silver mesh cathode (14 cm2 geometric area), a roughly concentric magnesium sacrificial anode, a tube to deliver carbon dioxide gas, and a magnetic stir bar. Cool the cell to −10° C. under carbon dioxide. Add a solution of tetraethylammonium chloride (40 mL of a 0.02M solution in dimethylformamide) and 1-[4-(1-chloro-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one (2.91 g, 85% pure by NMR, 9.81 mmol) and carry out electrolysis for 178 minutes at an average current density of 12.4 mA cm−2: the total charge passed is equal to 98% of the calculated theoretical two electron value. Warm the contents of the cell to ambient temperature, drain the contents, acidify with chilled aqueous 6M hydrochloric acid, extract and evaporate the solvent in vacuo to give the title compound (1.89 g, 72%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
12.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1-[4-(1-chloro-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one
Quantity
2.91 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
72%

Identifiers

REACTION_CXSMILES
[Mg].[C:2](=[O:4])=[O:3].Cl[C:6]([C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:20])[CH2:16][CH2:17][CH2:18][Cl:19])=[CH:11][CH:10]=1)([CH3:8])[CH3:7].Cl>[Cl-].C([N+](CC)(CC)CC)C.CN(C)C=O.[Ag]>[Cl:19][CH2:18][CH2:17][CH2:16][C:15]([C:12]1[CH:11]=[CH:10][C:9]([C:6]([CH3:8])([CH3:7])[C:2]([OH:4])=[O:3])=[CH:14][CH:13]=1)=[O:20] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
12.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-[4-(1-chloro-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one
Quantity
2.91 g
Type
reactant
Smiles
ClC(C)(C)C1=CC=C(C=C1)C(CCCCl)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC)(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 178 minutes
Duration
178 min
ADDITION
Type
ADDITION
Details
the total charge
TEMPERATURE
Type
TEMPERATURE
Details
Warm the contents of the cell to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.